molecular formula C17H15F3O B12614947 4,4,4-Trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one CAS No. 921932-62-9

4,4,4-Trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one

Cat. No.: B12614947
CAS No.: 921932-62-9
M. Wt: 292.29 g/mol
InChI Key: LGWGCSVAJCFHRT-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one is an organic compound characterized by the presence of trifluoromethyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one typically involves the reaction of ethyl trifluoroacetate with ethyl acetate in the presence of a base to form ethyl 4,4,4-trifluoro-3-oxo-butanoate. This intermediate is then reacted with a hydrogen donor, such as trifluoroacetic acid, acetic acid, propionic acid, or butanoic acid, to obtain 4,4,4-trifluoro-3-oxo butanoic acid. The final step involves a Friedel-Crafts acylation reaction with toluene in the presence of aluminum chloride to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound aim to reduce preparation costs and enable large-scale synthesis. The process involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. The use of microwave irradiation methods has also been explored to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and substitution reagents like halogens or nucleophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution can result in various functionalized derivatives.

Scientific Research Applications

4,4,4-Trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects or industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both trifluoromethyl and phenyl groups enhances its stability, reactivity, and potential for diverse applications compared to other similar compounds.

Properties

CAS No.

921932-62-9

Molecular Formula

C17H15F3O

Molecular Weight

292.29 g/mol

IUPAC Name

4,4,4-trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one

InChI

InChI=1S/C17H15F3O/c1-12-7-5-6-10-14(12)15(17(18,19)20)11-16(21)13-8-3-2-4-9-13/h2-10,15H,11H2,1H3

InChI Key

LGWGCSVAJCFHRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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